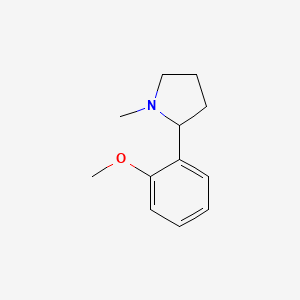
2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with a 2-methoxyphenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetonitrile with methylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the pyrrolidine ring.
Another method involves the cyclization of 2-methoxyphenylacetic acid with methylamine in the presence of a dehydrating agent like thionyl chloride. This reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the desired pyrrolidine compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Commonly used solvents include acetonitrile and dichloromethane, while catalysts such as palladium on carbon (Pd/C) may be employed to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form new substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH) with alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced pyrrolidine derivatives
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine can be compared with other similar compounds such as:
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
2-Methoxyphenylacetic acid: Utilized in the synthesis of various organic compounds.
Para-Methoxyphenylpiperazine: Known for its stimulant effects and use in “party pills.”
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
164737-34-2 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-13-9-5-7-11(13)10-6-3-4-8-12(10)14-2/h3-4,6,8,11H,5,7,9H2,1-2H3 |
InChI-Schlüssel |
LGSAUUFTGRAKGB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



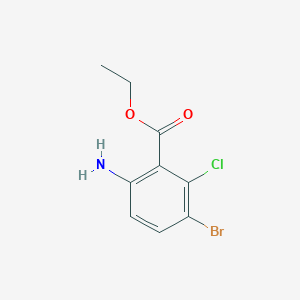

![1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13034356.png)

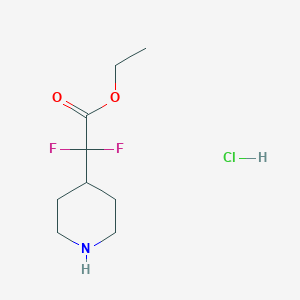
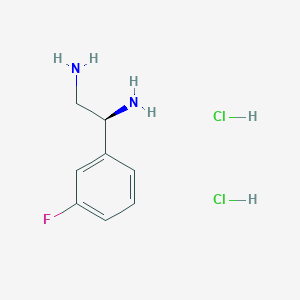

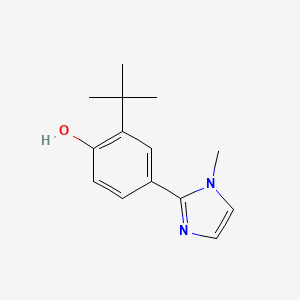
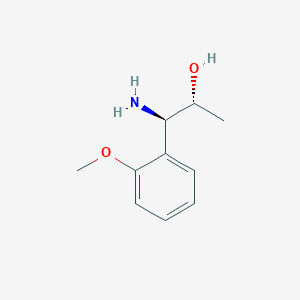
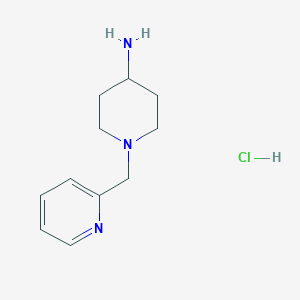
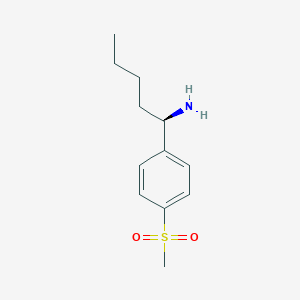
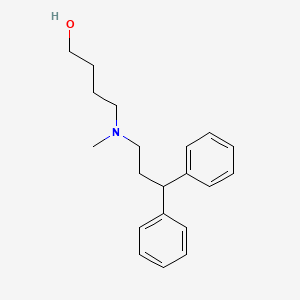
![exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine](/img/structure/B13034413.png)
